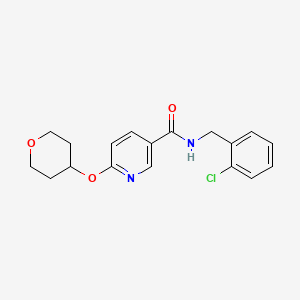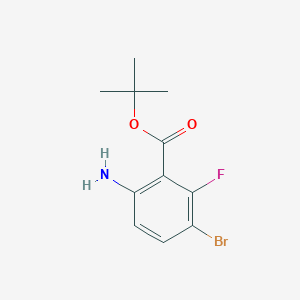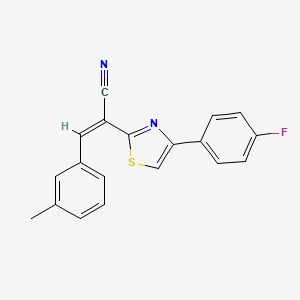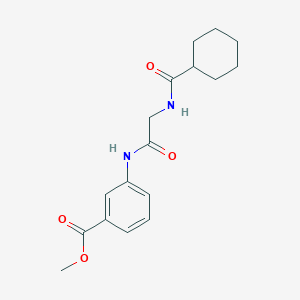![molecular formula C14H11ClN4 B2993851 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1049031-98-2](/img/structure/B2993851.png)
4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline” is a derivative of 1,2,4-triazole . Triazoles are heterocyclic compounds that contain three nitrogen atoms in their five-membered ring . They are known for their ability to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline”, involves the condensation of cyanuric chloride with aniline . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline” and similar compounds is confirmed by various spectroscopic techniques such as IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . These techniques provide information about the types of bonds and functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen
Adsorption and Extraction Applications
- Advanced Adsorbents : Research has shown that compounds similar to 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline can be used to create advanced adsorbents. For instance, imine-linked covalent organic frameworks (COFs) synthesized using an aniline modulation strategy have demonstrated excellent adsorption capabilities towards Chlorophenols (CPs), pollutants in water and food, indicating potential applications in food safety and environmental remediation (Xu et al., 2021).
Medical and Biological Applications
- Antimicrobial Activity : Certain derivatives of 1,2,4-triazoles, which include structures similar to the compound , have been synthesized and tested for antimicrobial activity. These compounds have demonstrated effectiveness against various microorganisms, indicating their potential use in medical applications (Jalihal et al., 2009).
Material Science and Chemistry
Photoluminescent Properties : Some copper(I) complexes incorporating amido-triazole and diphosphine ligands, with structures similar to 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline, exhibit photoluminescent properties with potential applications in material science (Manbeck et al., 2011).
Electroluminescent Properties : Compounds related to 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline, such as certain triazole/triphenylamine-based compounds, have been studied for their electroluminescent properties. These compounds exhibit high photoluminescence quantum yields and have potential applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).
Corrosion Inhibition : The use of 4H-1,2,4-triazole derivatives for corrosion inhibition of metals in acidic media has been explored. These compounds, including those similar to the compound , show high inhibition efficiencies, suggesting applications in material protection and maintenance (Lagrenée et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
4-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-3-1-2-10(8-11)14-17-13(18-19-14)9-4-6-12(16)7-5-9/h1-8H,16H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBZXEAUPFCBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)

![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)
![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)
![ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2993791.png)